molecular formula C24H19ClN6O4S B11669376 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11669376
M. Wt: 523.0 g/mol
InChI Key: TZBSDNJYEWFEGH-VULFUBBASA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C24H20N6O4S. This compound is notable for its unique structure, which includes a triazole ring, a nitrophenyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Methoxyphenyl and Phenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and a base to facilitate the reaction.

    Formation of the Hydrazide: The hydrazide is formed by reacting the triazole intermediate with an acyl chloride or ester.

    Condensation with the Nitrobenzaldehyde: The final step involves the condensation of the hydrazide with 4-chloro-3-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the hydrazide linkage, leading to the formation of corresponding acids and amines.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(4-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound lacks the chloro substituent, which may affect its reactivity and biological activity.

    N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:

The unique combination of functional groups in N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19ClN6O4S

Molecular Weight

523.0 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19ClN6O4S/c1-35-19-10-8-17(9-11-19)23-28-29-24(30(23)18-5-3-2-4-6-18)36-15-22(32)27-26-14-16-7-12-20(25)21(13-16)31(33)34/h2-14H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

TZBSDNJYEWFEGH-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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